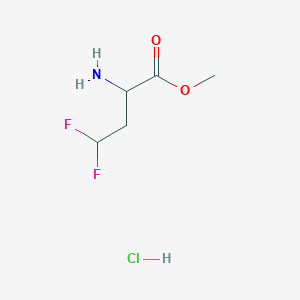

Methyl 2-amino-4,4-difluorobutanoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 2-amino-4,4-difluorobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLMGMDHRNVCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192000-88-6 | |

| Record name | methyl 2-amino-4,4-difluorobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fluorinated β-Amino Ester Synthesis via Reformatsky-type Addition

A notable method for synthesizing α,α-difluoro-β-amino acids and related esters involves a diastereoselective Reformatsky-type addition of ethyl bromodifluoroacetate to chiral imines derived from amines. This approach was detailed in advanced fluorinated carbohydrate analog synthesis research, which can be adapted for this compound preparation:

- Step 1: Preparation of α-chiral N-tert-butanesulfinyl imines from suitable aldehydes or ketones.

- Step 2: Addition of ethyl bromodifluoroacetate under Reformatsky conditions to the imine, yielding α,α-difluoro-β-amino esters.

- Step 3: Hydrolysis and methylation steps to convert the ester to the methyl ester derivative.

- Step 4: Conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent.

This method allows stereoselective access to fluorinated amino esters with high purity and yield.

Direct Fluorination of Amino Butanoate Esters

Another approach involves starting from methyl 2-amino butanoate or its derivatives and introducing fluorine atoms at the 4-position via electrophilic or nucleophilic fluorination:

- Step 1: Synthesis of methyl 2-amino butanoate as the starting material.

- Step 2: Difluorination at the 4-position using reagents such as Selectfluor, DAST (diethylaminosulfur trifluoride), or other fluorinating agents under controlled conditions to avoid side reactions.

- Step 3: Purification and isolation of the difluorinated product.

- Step 4: Formation of the hydrochloride salt by reaction with HCl gas or hydrochloric acid in an organic solvent.

This method requires careful control of reaction conditions to achieve selective difluorination without affecting the amino or ester groups.

Esterification and Salt Formation

Once the difluorinated amino acid is synthesized, esterification to the methyl ester is achieved by:

- Treatment with methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalysis) or via methylation reagents such as diazomethane.

- Subsequent neutralization and isolation of the methyl ester.

The hydrochloride salt is then prepared by:

- Bubbling dry HCl gas into a solution of the methyl ester in anhydrous ether or other suitable solvents.

- Precipitation and filtration of the hydrochloride salt to obtain a crystalline product.

Data Table: Comparative Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Challenges | Typical Yield Range |

|---|---|---|---|---|

| Reformatsky-type addition | Ethyl bromodifluoroacetate, chiral imines, Zn, solvent (THF) | High stereoselectivity, access to chiral products | Requires chiral auxiliaries, multiple steps | 60-85% |

| Direct fluorination | Selectfluor, DAST, methyl 2-amino butanoate | Direct modification, simpler starting materials | Regioselectivity control, side reactions | 40-70% |

| Esterification & salt formation | Methanol, acid catalyst, HCl gas | Straightforward, well-established | Requires pure intermediate, careful handling of HCl | >90% (for salt formation) |

Research Findings and Notes

- No direct literature data on this compound synthesis was found in major chemical databases or patents, indicating this compound’s synthesis is likely adapted from related fluorinated amino acid methodologies.

- The Reformatsky-type addition reaction to N-tert-butanesulfinyl imines is a powerful and diastereoselective method to access α,α-difluoro-β-amino esters, which can be converted to the methyl ester form.

- Direct fluorination methods require careful optimization to prevent over-fluorination or decomposition of sensitive functional groups.

- Formation of hydrochloride salts is a common practice to improve compound stability, crystallinity, and handling properties.

- Industrial synthesis of related amino compounds often involves multi-step processes including ring expansions, chlorination, and purification steps, which can inform scale-up strategies.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4,4-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in compounds with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-4,4-difluorobutanoate hydrochloride has garnered interest in drug development due to its structural similarities to biologically active compounds. Its difluoro substituents enhance interactions with biological targets, making it a valuable scaffold for designing new therapeutics.

Potential Applications :

- Antibacterial Agents : Preliminary studies suggest that compounds with a similar structure may exhibit antibacterial properties. Research is ongoing to evaluate the efficacy of this compound against various bacterial strains.

- Enzyme Inhibitors : The compound's ability to interact with specific enzymes opens avenues for developing inhibitors that could be useful in treating diseases related to enzyme dysfunction .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique difluoro group allows for the creation of fluorinated derivatives, which are crucial in medicinal chemistry and agrochemicals.

Synthetic Routes :

- Alkylation Reactions : this compound can be synthesized through alkylation of glycine derivatives with difluorinated alkyl halides under basic conditions.

- Microwave-Assisted Synthesis : Advanced techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and yield.

Biological Research

In biological studies, this compound can be used to investigate the effects of fluorinated amino acids on protein structure and function. Its potential as a precursor for synthesizing bioactive molecules is being explored.

Research Focus Areas :

- Binding Affinity Studies : Investigations are underway to determine the binding affinity of this compound to various receptors and enzymes, which is crucial for understanding its pharmacodynamics .

- Therapeutic Potential : Ongoing research aims to elucidate the mechanisms of action and therapeutic applications of this compound in treating various diseases .

Case Studies

- Fluorinated Amino Acids in Drug Development : A study explored the synthesis of fluorinated amino acids and their impact on drug efficacy. This compound was highlighted as a promising candidate due to its enhanced stability and biological activity .

- Enzyme Interaction Studies : Research focusing on enzyme inhibitors demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition is attributed to its unique structural properties which facilitate binding .

Mecanismo De Acción

The mechanism of action of methyl 2-amino-4,4-difluorobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Fluorinated Pyrimidines (e.g., 5-Fluoro-2-amino-4,6-dichloropyrimidine)

- Structural Differences: Unlike the linear butanoate ester, fluorinated pyrimidines are heterocyclic aromatic compounds with chlorine and fluorine substituents.

- Biological Activity: 5-Fluoro-2-amino-4,6-dichloropyrimidine exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM) in immune-activated mouse peritoneal cells . In contrast, Methyl 2-amino-4,4-difluorobutanoate hydrochloride lacks reported biological activity data.

- Synthetic Accessibility : Pyrimidines are synthesized via condensation of malonic acid diesters with guanidine, while the target compound likely requires esterification and fluorination steps .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structural Differences : This compound shares the methyl ester and hydrochloride salt but replaces difluoro groups with geminal dimethyl substituents.

- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate, highlighting divergent synthetic pathways compared to fluorinated analogs .

- Applications : Used as an intermediate in pharmaceutical synthesis, whereas the fluorinated analog’s role remains undefined .

Benzimidazoles and Related Heterocycles

- Structural Differences : Benzimidazoles contain fused benzene and imidazole rings, unlike the aliphatic fluorinated ester.

- Synthesis: Generated from 2-amino-4,5-dihydro-3-furancarbonitrile and o-substituted anilines, emphasizing heterocycle-specific methodologies .

- Functional Relevance : Benzimidazoles are pharmacologically active (e.g., antiparasitic agents), contrasting with the unexplored bioactivity of the target compound .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Key Substituents | Predicted CCS ([M+H]⁺, Ų) | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| Methyl 2-amino-4,4-difluorobutanoate HCl | C₅H₉F₂NO₂ | -CF₂, -COOCH₃, -NH₂ | 131.5 | Not reported |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | C₄H₄Cl₂FN₃ | -Cl, -F, aromatic N | N/A | 2 μM (NO inhibition) |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | -C(CH₃)₂, -N(CH₃) | N/A | Intermediate in drug synthesis |

Actividad Biológica

Methyl 2-amino-4,4-difluorobutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a difluorobutanoate moiety, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 179.62 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pH | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the levels of neurotransmitters such as glutamate and GABA, potentially affecting excitatory and inhibitory signaling in the brain.

- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, thereby exhibiting potential antioxidant properties which could be beneficial in neuroprotective strategies.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Neuroprotective Effects : A study conducted on animal models indicated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. This was assessed through histological analysis and biochemical markers of oxidative stress .

Table 2: Summary of Biological Activities

Toxicity and Safety Profile

While this compound shows promising biological activities, it is crucial to evaluate its safety profile. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain under investigation.

Table 3: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Genotoxicity | Not extensively studied |

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 2-amino-4,4-difluorobutanoate hydrochloride?

A typical approach involves hydrochlorination of a precursor ester using HCl in dioxane, followed by vacuum concentration to isolate the hydrochloride salt. For example, analogous syntheses of methyl amino ester hydrochlorides achieved quantitative yields via this method . Precursor fluorination can be accomplished using electrophilic fluorinating agents or via nucleophilic substitution, depending on the starting material. Post-synthesis, the product is often purified via recrystallization or column chromatography to remove unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H-NMR : Proton signals for the methyl ester group typically appear as singlets near δ 3.7–3.8 ppm, while amine protons in hydrochloride salts resonate as broad singlets around δ 9.0 ppm. Fluorine substituents can be confirmed via 19F-NMR, with coupling patterns indicating substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1740 cm⁻¹) and ammonium (N–H, ~2500–3000 cm⁻¹) groups are diagnostic .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at −18°C in airtight, silanized glassware to minimize hydrolysis. Desiccants like molecular sieves are recommended to mitigate hygroscopic degradation, as demonstrated for related amino ester hydrochlorides .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral auxiliary-mediated synthesis, are critical. For instance, the use of (S)-configured precursors (e.g., (2S)-amino esters) in analogous syntheses ensures enantioselectivity . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers, with mobile phases optimized using trifluoroacetic acid as a modifier.

Q. How can trace impurities (e.g., hydrolytic byproducts) be quantified?

- HPLC-MS/MS : Employ reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid). Monitor for impurities like 4,4-difluorobutanoic acid (hydrolysis product) using selective ion monitoring (SIM).

- SPE Purification : Hydrophilic-lipophilic balance (HLB) cartridges effectively isolate the target compound from polar impurities, as validated for amino acid derivatives in wastewater analysis .

- Reference Standards : Pharmacopeial guidelines (e.g., EP Impurity D) provide acceptance criteria for related substances, ensuring batch-to-batch consistency .

Q. What mechanistic insights explain the role of 4,4-difluoro substitution in biochemical applications?

The difluoro group enhances metabolic stability by resisting oxidative deamination, a common degradation pathway for amino acids. Fluorine’s electronegativity also alters pKa values, influencing membrane permeability. Comparative studies on fluorinated glucose analogs (e.g., Methyl 4-deoxy-4-fluoro-α-D-glucose) demonstrate similar stabilization effects in vivo .

Q. How does the hydrochloride salt form impact solubility and formulation?

The hydrochloride salt improves aqueous solubility compared to the free base, critical for in vitro assays. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. For formulation, lyophilization with cryoprotectants (e.g., trehalose) preserves stability, as shown for hygroscopic pharmaceutical intermediates .

Methodological Considerations

- Silanized Glassware : Pre-treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption during handling .

- Fluorination Efficiency : Use 19F-NMR to monitor fluorination yields, with hexafluorobenzene as an internal standard .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility, with LC-MS tracking decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.